(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

dopamine antagonist stereochemistry enantiomeric differentiation

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS 99833-90-6) is a chiral, tricyclic naphthoxazinone that functions as a dopamine antagonist and dopaminergic ligand. It serves as a critical intermediate in the synthesis of enantiopure naphthoxazine-based radiotracers and pharmacological probes targeting dopamine D2/D3 receptors.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B13710474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
InChIInChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m0/s1
InChIKeyHFZGKSHMCSNUQB-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one: Dopamine Antagonist Procurement Guide


(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS 99833-90-6) is a chiral, tricyclic naphthoxazinone that functions as a dopamine antagonist and dopaminergic ligand . It serves as a critical intermediate in the synthesis of enantiopure naphthoxazine-based radiotracers and pharmacological probes targeting dopamine D2/D3 receptors [1]. The compound is the (4aR,10bR)-configured enantiomer, and its stereochemistry fundamentally dictates its receptor binding profile, distinguishing it from its (+)-enantiomer (CAS 153153-60-7) and from the broader class of hexahydronaphthoxazine dopamine agonists [1].

Stereochemical Identity Decides Antagonist vs Agonist Profile in Naphthoxazinone Procurement


Interchanging (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one with its (+)-enantiomer or with structurally related hexahydronaphthoxazines such as (+)-PHNO or S32504 without stereochemical verification is scientifically invalid. The (4aR,10bR) absolute configuration of the (-)-enantiomer confers dopamine antagonist properties, whereas the enantiomeric (+)-PHNO (4aR,10bR-9-ol) and the carboxamide-substituted S32504 are potent dopamine D2/D3 agonists [1][2]. Even within the same naphthoxazinone scaffold, the C9 methoxy versus C9 hydroxy substitution, combined with the N4 propyl versus N4 hydrogen difference, can invert functional activity at dopamine receptors [2]. Procurement decisions must therefore be anchored to authenticated stereochemistry and precise substitution pattern, not merely to the naphthoxazine core.

Quantitative Differentiation Evidence: (-)-Naphthoxazinone vs Analogous Dopaminergic Ligands


Stereochemical Configuration and Dopamine Receptor Antagonist vs Agonist Activity

The (-)-enantiomer (CAS 99833-90-6, 4aR,10bR configuration) is characterized as a dopamine antagonist, while the structurally analogous (+)-PHNO (4aR,10bR-9-hydroxy-4-propyl-naphthoxazine) is a potent dopamine D2 agonist . This functional divergence arises from the combination of C9 substitution (methoxy vs hydroxy) and N4 substitution (H vs propyl) on the identical naphthoxazine core. In the γ-butyrolactone model of dopamine autoreceptor activation, the 9-hydroxy-4-propyl analog N-0500 ((+)-PHNO) displayed 10-fold greater potency than apomorphine, demonstrating robust agonist activity, whereas the non-hydroxylated, non-propylated scaffold lacks such agonist efficacy and instead exhibits antagonist properties [1].

dopamine antagonist stereochemistry enantiomeric differentiation

Physicochemical Identity: Melting Point and Chromatographic Purity for Material Authentication

The (-)-enantiomer (CAS 99833-90-6) exhibits a sharp melting point of 215–217 °C, which is distinct from the (+)-enantiomer (CAS 153153-60-7, mp 216–218 °C) and from the racemate or cis diastereomers . This narrow melting range serves as a primary identity and purity indicator. The compound is soluble in dichloromethane, ethyl acetate, and methanol, with a predicted boiling point of 468.7 ± 45.0 °C and density of 1.191 ± 0.06 g/cm³, enabling reproducible preparation of stock solutions for in vitro assays . In contrast, the reduced oxazine form (CAS 99833-85-9) differs in molecular formula (C13H18ClNO2 vs C13H15NO3) and exhibits a decomposition point >270 °C [1].

purity analysis melting point chiral purity

Utility as an Enantiopure Synthetic Precursor for PET Radiotracer Development

The (-)-oxazin-3-one scaffold is employed as a direct precursor for the preparation of ¹¹C-(-)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, a PET radiotracer used for imaging the dopamine D2 high-affinity state [1]. This contrasts with the more widely used (+)-PHNO radiotracer series, which targets D3-preferring binding. The (-)-configured radiotracer derived from this precursor provides an enantiomerically pure alternative for probing D2 receptor populations with reduced D3 cross-reactivity compared to (+)-PHNO [1][2]. The oxazin-3-one carbonyl allows selective reduction and subsequent ¹¹C-propylation to yield the final radioligand.

PET radiotracer carbon-11 labeling precursor synthesis

Validated Application Scenarios for (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one


Enantioselective synthesis of D2-preferring PET radioligands

This (-)-oxazin-3-one serves as the chiral precursor for preparing ¹¹C-(-)-4-propyl-9-hydroxy-naphthoxazine, a D2-selective PET tracer. In contrast to the widely used D3-preferring (+)-PHNO, the (-)-configured radioligand derived from this precursor offers reduced D3 cross-reactivity, making it suitable for studies requiring selective D2 receptor quantification in striatal and extrastriatal regions [1].

Pharmacological tool compound for D2 antagonist reference studies

As a dopamine antagonist, the compound can be used as a reference ligand in competitive binding assays to characterize novel D2/D3 ligands. Its antagonist profile contrasts with agonists like (+)-PHNO or ropinirole, enabling functional selectivity profiling in GTPγS binding or β-arrestin recruitment assays [1].

Chiral building block for structure–activity relationship (SAR) libraries of naphthoxazine-based CNS agents

The (4aR,10bR)-configured oxazin-3-one provides a rigid, enantiopure scaffold for diversification at N4 and C9 positions. This enables systematic SAR exploration of D2/D3 receptor selectivity, complementing existing naphthoxazine libraries built on the PHNO or S32504 agonist scaffolds [2].

Quote Request

Request a Quote for (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.